molecular formula C18H17ClN2O4 B2917608 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1904631-75-9

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2917608
CAS No.: 1904631-75-9
M. Wt: 360.79
InChI Key: SHOPIIXPPMKONL-GQCTYLIASA-N
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Description

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), exhibiting high selectivity over other kinases such as CDK2 and CDK5. This compound is a critical research tool for probing the complex pathophysiology of neurological disorders. Its primary research value lies in its application in studies of Alzheimer's disease and related tauopathies, where it is used to investigate the direct link between GSK-3β inhibition and the reduction of hyperphosphorylated tau protein, a key component of neurofibrillary tangles. By modulating the Wnt/β-catenin signaling pathway, this inhibitor also serves to explore mechanisms of neuroprotection and synaptic plasticity. Researchers utilize this acrylamide derivative in cellular models to decipher GSK-3β's role in apoptosis, inflammation, and glucose metabolism, providing valuable insights for the development of novel therapeutic strategies for neurodegenerative conditions and beyond.

Properties

IUPAC Name

(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-14-3-5-16-13(10-14)11-21(18(23)12-25-16)8-7-20-17(22)6-4-15-2-1-9-24-15/h1-6,9-10H,7-8,11-12H2,(H,20,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOPIIXPPMKONL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multiple steps:

    Formation of the Oxazepine Ring: The synthesis begins with the preparation of the 7-ch

Biological Activity

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that belongs to the class of benzoxazepines. Its complex structure lends itself to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core , which is known for its diverse pharmacological properties. The presence of both furan and chloro groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃
Molecular Weight361.8 g/mol
CAS Number2034411-53-3

Research indicates that this compound interacts with specific molecular targets, particularly in the context of inflammatory responses and cell death pathways. Its primary mechanism appears to involve the inhibition of receptor interacting protein 1 (RIP1), a key regulator in necroptosis and inflammation.

Key Findings:

  • RIP1 Kinase Inhibition : In vitro studies have shown that this compound exhibits potent inhibitory activity against RIP1 kinase, with an IC50 value significantly lower than many existing inhibitors .
  • Cellular Assays : In cellular models, this compound effectively blocked TNF-induced necroptosis in U937 cells, demonstrating its potential as an anti-inflammatory agent .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anti-inflammatory Treatments : Due to its ability to inhibit RIP1 kinase, it may be beneficial in treating conditions characterized by excessive inflammation.
  • Cancer Therapy : The modulation of necroptosis pathways presents potential applications in cancer treatment where cell death regulation is crucial.

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

  • In Vitro Studies : A study demonstrated that the compound significantly reduced cell death in human monocytic U937 cells exposed to TNF and zVAD.fmk. The results indicated not only efficacy but also a favorable safety profile at therapeutic concentrations .
  • Animal Models : Preclinical trials involving animal models have shown promising results regarding oral bioavailability and systemic exposure, with pharmacokinetic profiles suggesting good absorption and distribution characteristics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives, as highlighted below:

Compound Name Key Structural Differences Reference
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide Ethyl and dimethyl groups on oxazepin ring
(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl)acrylamide Fluorophenyl substituent; benzooxazin instead of oxazepin
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide Thiazole core; dichlorophenyl substituent
(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide Fluoro instead of chloro at position 7

Key Observations :

  • The ethyl linker in the target compound contrasts with bulkier substituents (e.g., dimethyl groups in ), which could impact steric interactions in target binding pockets.
  • Replacement of the benzoxazepin core with a thiazole or benzooxazin system (e.g., ) modifies electronic properties and ring strain, affecting conformational flexibility.
Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound was compared to analogs in virtual screening workflows. For example:

  • Tanimoto (MACCS) : A value >0.85 indicates high similarity to fluoro-substituted analogs , suggesting conserved pharmacophoric features.
  • Dice (Morgan) : Lower scores (<0.7) for thiazole-containing derivatives highlight reduced structural overlap due to core heterocycle differences .
Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (e.g., NCI-60 cytotoxicity profiles) reveals that compounds with ≥70% structural similarity often cluster into groups with shared modes of action . For instance:

  • The target compound’s benzooxazepin analogs exhibit activity against kinases and epigenetic regulators, likely due to acrylamide-mediated covalent binding .
  • Aglaithioduline, a compound with ~70% similarity to SAHA (a histone deacetylase inhibitor), demonstrates how minor structural variations (e.g., furan vs. hydroxamate groups) can retain target engagement .
Spectroscopic and Physicochemical Comparisons
  • NMR Analysis : In related acrylamide derivatives, chemical shift differences in regions corresponding to substituents (e.g., positions 29–44 in ) help map structural variations. For the target compound, the chloro substituent would likely perturb shifts in the aromatic region compared to fluoro analogs.
  • Mass Spectrometry : Molecular networking via MS/MS fragmentation (cosine scores >0.8) clusters the target compound with furan-containing acrylamides, distinguishing it from phenyl or thiophene analogs .

Limitations of Structural Similarity Predictions

While computational tools and clustering methods provide valuable insights, they face limitations:

  • Bioisosteric Disconnects : Structurally dissimilar compounds (e.g., bioisosteres) may exhibit similar bioactivity, as seen with SAHA and aglaithioduline .
  • Information Loss : Reduced representation of 3D conformations in fingerprint-based methods (e.g., MACCS) may overlook critical binding motifs .
  • NP-Hard Challenges : Graph-based comparisons, though biochemically meaningful, are computationally intensive for large datasets .

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